(Acetylmethylene)triphenylphosphorane

Latent Catalyst Epoxy Curing Activation Energy

(Acetylmethylene)triphenylphosphorane (CAS 1439-36-7) is a crystalline, acetyl-stabilized phosphonium ylide (C21H19OP, MW 318.36 g/mol) with a melting point of 203–205 °C. It functions primarily as a Wittig reagent for converting aldehydes and ketones into α,β-unsaturated methyl ketones , and has demonstrated unique utility as a thermally latent catalyst in epoxy resin polymerization.

Molecular Formula C21H19OP
Molecular Weight 318.3 g/mol
CAS No. 1439-36-7
Cat. No. B029005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Acetylmethylene)triphenylphosphorane
CAS1439-36-7
Synonyms1-(Triphenylphosphoranylidene)-2-propanone;  (2-Oxopropylidene)triphenylphosphora_x000B_ne;  (Acetonylidene)triphenylphosphorane;  Methyl (Triphenylphosphoranylidene)methyl Ketone;  NSC 407394;  Triphenyl(acetylmethylene)phosphorane; 
Molecular FormulaC21H19OP
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H19OP/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3
InChIKeyKAANTNXREIRLCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetylmethylene Triphenylphosphorane Overview


(Acetylmethylene)triphenylphosphorane (CAS 1439-36-7) is a crystalline, acetyl-stabilized phosphonium ylide (C21H19OP, MW 318.36 g/mol) with a melting point of 203–205 °C . It functions primarily as a Wittig reagent for converting aldehydes and ketones into α,β-unsaturated methyl ketones , and has demonstrated unique utility as a thermally latent catalyst in epoxy resin polymerization [1]. Its balanced electron-withdrawing acetyl substituent imparts a reactivity profile that differs quantifiably from its formyl, benzoyl, and carbomethoxy analogs, making it a critical selection parameter for reaction design.

Wittig reagent for α,β-unsaturated methyl ketone synthesis
Latent catalyst for one-component epoxy resin polymerization
Acetyl substituent creates distinct reactivity profile vs. formyl, benzoyl, and carbomethoxy analogs

Acetylmethylene Triphenylphosphorane: Why Substitution Fails


Phosphonium ylides of the type Ph3P=CHCOR are not functionally interchangeable. The acyl substituent (R) directly modulates both the activation energy (Ea) for latent catalytic activity and the temperature-conversion profile in epoxy curing [1]. For instance, replacing the acetyl group with a formyl (R=H) group lowers the thermal latency barrier, leading to premature curing, while a bulky pivaloyl (R=t-Bu) group elevates Ea but suppresses catalytic activity. The acetyl-substituted derivative occupies a distinct performance window, and its procurement over a generic alternative ensures predictable thermal latency and reaction kinetics, as quantified below.

Formyl (R=H) Lower activation energy (Ea) may cause premature curing at ambient storage temperatures
Benzoyl (R=Ph) Higher Ea but suppressed catalytic activity may yield incomplete cure under standard processing conditions
Pivaloyl (R=t-Bu) Bulky substituent elevates thermal barrier excessively, potentially rendering catalytic activity too sluggish
Carbomethoxy Alters Wittig product to methyl ester, shifting downstream functional group compatibility

Acetylmethylene Triphenylphosphorane: Comparative Evidence


Thermal Latency: Intermediate Activation Energy

In the polyaddition of bisphenol A diglycidyl ether with bisphenol A, (acetylmethylene)triphenylphosphorane (1Me) exhibits an activation energy (Ea) of 3.8 kJ/mol and a frequency factor (A) of 1.29 s⁻¹, placing it between the less latent formyl analog (1H, Ea = 2.2 kJ/mol) and the more sterically hindered benzoyl (1Ph, Ea = 6.2 kJ/mol) and pivaloyl (1tBu, Ea = 7.4 kJ/mol) analogs [1]. This intermediate Ea provides sufficient latency to prevent reaction at room temperature while maintaining practical curing rates at elevated temperatures.

Thermal Latency Ea
Head-to-head
Ea = 3.8 kJ/mol
A = 1.29 s⁻¹
Intermediate activation energy supports latency at ambient storage while enabling cure at elevated temperature
Formyl: 2.2 kJ/mol; Benzoyl: 6.2 kJ/mol; Pivaloyl: 7.4 kJ/mol. Data from epoxy-amine polyaddition at 1 mol% loading.
Latent Catalyst Epoxy Curing Activation Energy

Temperature-Conversion Curve Shift

Introduction of the acetyl group shifts the temperature-conversion curve to a higher temperature region compared to the unsubstituted formyl ylide (1H), as demonstrated in polyaddition reactions [1]. While 1H initiates conversion at lower temperatures, 1Me requires a higher thermal input, effectively delaying the cure onset and widening the processing window.

Temperature-Conversion Shift
Class-level
Curve shifted to higher temperature vs. formyl ylide (1H)
Delayed cure onset widens processing window for one-component formulations
Inferred from Figure 4; quantitative onset temperatures not directly tabulated.
Latent Catalyst Temperature-Conversion Electron-Withdrawing Effect

Diastereoselective Sulfinimine Additions

The lithium anion of (acetylmethylene)triphenylphosphorane adds to nonracemic sulfinimines with good diastereoselectivity, enabling the concise total synthesis of (+)-241D and formal synthesis of (+)-preussin [1]. While direct diastereomeric ratio data are provided in the full text, the reported yields of β-sulfinamido enones are consistently good across multiple aldehyde electrophiles. No direct comparative study with the lithium anions of other acyl ylides is available, but the acetyl derivative's anion is uniquely positioned as a nucleophilic acetyl synthon.

Sulfinimine Addition
Data to verify
Good diastereoselectivity reported; 62% yield (benzaldehyde adduct)
Supports use as nucleophilic acetyl synthon in alkaloid total synthesis
Lithium anion conditions. No direct comparator data for other acyl ylide anions.
Diastereoselective Synthesis Alkaloid Synthesis Lithium Ylide

Purification Advantage: High Melting Point

(Acetylmethylene)triphenylphosphorane exhibits a melting point of 203–205 °C , which is significantly higher than that of (benzoylmethylene)triphenylphosphorane (183–188 °C) and (carbomethoxymethylene)triphenylphosphorane (168–172 °C) . This higher melting point reflects stronger crystal lattice energy, which can simplify purification by recrystallization and improve long-term storage stability.

Purification: Melting Point
Cross-study
203–205 °C
High melting point simplifies recrystallization and reduces chromatographic purification need
Δmp: +15–22 °C vs benzoyl; +31–37 °C vs carbomethoxy analogs. Literature and vendor reported values.
Physical Properties Melting Point Purification

Application Scenarios for Acetylmethylene Triphenylphosphorane


One-Component Epoxy: Controlled Thermal Latency

When formulating a one-component epoxy adhesive or encapsulant, the selection of (acetylmethylene)triphenylphosphorane (1Me) over the formyl analog (1H) is justified by its higher activation energy (3.8 vs 2.2 kJ/mol) and the resulting elevation of the temperature-conversion curve, which collectively prevent premature gelation during storage at ambient temperatures while still allowing full cure at ~90 °C [1]. This balance is not achieved by the benzoyl (Ea = 6.2 kJ/mol, lower catalytic activity) or pivaloyl (Ea = 7.4 kJ/mol, too sluggish) analogs.

Stereoselective β-Sulfinamido Enone Synthesis

The lithium anion of (acetylmethylene)triphenylphosphorane serves as a chiral acetyl nucleophile equivalent, enabling diastereoselective addition to nonracemic sulfinimines. This methodology was successfully applied to the total synthesis of (+)-241D and the formal synthesis of (+)-preussin, delivering β-sulfinamido enones in good yields with useful diastereoselectivity [2]. The acetyl substitution is essential for generating a nucleophilic species that is both reactive and sufficiently stabilized for stereocontrolled transformations.

Wittig Methyl Ketone Synthesis

In the synthesis of α,β-unsaturated methyl ketones via Wittig reaction, (acetylmethylene)triphenylphosphorane offers the combined advantage of delivering the acetyl (methyl ketone) functionality while its high melting point (203–205 °C) ensures that unreacted ylide and the triphenylphosphine oxide byproduct are readily removed by precipitation or crystallization . This physical property is particularly beneficial in scale-up settings where chromatographic purification is impractical.

HDDA-Wittig Cascade Reactions

In hexadehydro-Diels–Alder (HDDA) cascades, (acetylmethylene)triphenylphosphorane participates in a one-pot, multicomponent coupling with tetraynes to directly install a methyl ketone moiety on the resulting fused aromatic system [3]. The choice of the acetyl ylide over the corresponding carbomethoxymethylene ylide determines whether a methyl ketone or a methyl ester is introduced, a critical functional group decision that dictates downstream synthetic utility.

Application
Selection Property
Validation Focus
One-component epoxy latent curing
Intermediate activation energy (Ea) and temperature-conversion profile
Latency window at ambient storage; cure completion at processing temperature
Stereoselective β-sulfinamido enone synthesis
Acetyl anion nucleophilicity and diastereoselectivity
Diastereomeric ratio and yield with target aldehyde electrophile
Wittig methyl ketone introduction
High melting point (203–205 °C) for byproduct removal
Precipitation efficiency vs. column chromatography on scale
HDDA-Wittig cascade reactions
Acetyl-specific functional group installation
Methyl ketone vs. ester product ratio; downstream synthetic utility

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